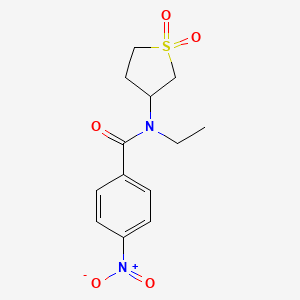![molecular formula C16H24ClN3O2S B2535645 (E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide CAS No. 1799264-30-4](/img/structure/B2535645.png)
(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide is a compound that belongs to the class of sulfonamides. The compound has been studied extensively for its potential use in scientific research applications due to its unique chemical properties.
Scientific Research Applications
Halogen Bonding in Receptor Activity
A study by Partyka et al. (2017) explored the impact of halogen bonding on dopaminergic D2 and serotoninergic 5-HT1A/5-HT7 receptors through the design, synthesis, and biological evaluation of azinesulfonamides of long-chain arylpiperazine derivatives. The research identified compounds demonstrating significant receptor antagonism and indicated potential antipsychotic and antidepressant properties, showcasing the utility of such compounds in neuroscience and pharmacology research (Partyka et al., 2017).
Neuroendocrine Responses and Brain Glucose Metabolism
Hommer et al. (1997) investigated m-Chlorophenylpiperazine (mCPP), a mixed serotonin agonist/antagonist, in alcoholic and control subjects using positron emission tomography (PET) to examine brain glucose utilization. The study provided insights into the effects of serotoninergic challenges on brain activity, contributing to our understanding of alcoholism's neurobiological underpinnings (Hommer et al., 1997).
Serotonin Function Probe
Kahn and Wetzler (1991) reviewed the use of mCPP as a probe of serotonin function, highlighting its safe and reliable activation of serotonin receptors and its application in evaluating receptor sensitivity. This study underscores the chemical's value in psychiatric research, particularly in exploring serotonin's role in various mental health conditions (Kahn & Wetzler, 1991).
Synthesis and Biological Screening
Aziz‐ur‐Rehman et al. (2014) conducted synthesis and biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their antimicrobial and enzyme inhibition potential. Their work contributes to the ongoing search for new antimicrobial agents and enzyme inhibitors, showcasing the chemical's relevance in drug discovery (Aziz‐ur‐Rehman et al., 2014).
Nootropic Agents
Valenta et al. (1994) explored the synthesis of nootropic agents, including compounds related to 4-chlorophenyl isocyanate, demonstrating the potential of such chemicals in enhancing cognitive function. This research contributes to the development of treatments for cognitive disorders and the understanding of nootropic agents' mechanisms of action (Valenta et al., 1994).
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-2-19-10-12-20(13-11-19)9-8-18-23(21,22)14-7-15-3-5-16(17)6-4-15/h3-7,14,18H,2,8-13H2,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSGUEFGLCEDJB-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)


![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)
![4-(8-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2535572.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2535575.png)
![2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2535577.png)
![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2535579.png)

![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)